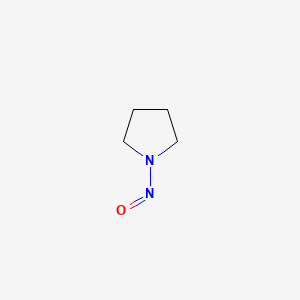
Pyrazolosalicyloyl Imide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolosalicyloyl Imide is a compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by its unique structure, which combines a pyrazole ring with a salicyloyl imide moiety. This combination imparts the compound with distinctive chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolosalicyloyl Imide typically involves the reaction of a pyrazole derivative with a salicyloyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the imide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
化学反応の分析
Types of Reactions: Pyrazolosalicyloyl Imide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
Pyrazolosalicyloyl Imide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Pyrazolosalicyloyl Imide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Pyrazole Derivatives: Compounds such as pyrazole, pyrazoline, and pyrazolone share structural similarities with Pyrazolosalicyloyl Imide.
Salicyloyl Derivatives: Compounds like salicylic acid and its derivatives also exhibit similar chemical properties.
Uniqueness: this compound is unique due to its combined structure of a pyrazole ring and a salicyloyl imide moiety This combination imparts distinctive chemical reactivity and biological activity, setting it apart from other similar compounds
特性
CAS番号 |
1798027-05-0 |
|---|---|
分子式 |
C20H26N6O7S |
分子量 |
494.523 |
IUPAC名 |
N-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl]-2-methyl-4-nitro-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H26N6O7S/c1-4-5-15-17(26(30)31)18(24(3)22-15)20(29)21-19(28)14-12-13(6-7-16(14)27)34(32,33)25-10-8-23(2)9-11-25/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,28,29) |
InChIキー |
CKZJMUFKXKHYNW-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C)O)C |
同義語 |
N-[2-Hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]-1-methyl-4-nitro-3-n-propyl-1H-pyrazol-5-carboxamide; Pyrazolosalicylimide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate](/img/structure/B584481.png)


![5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B584486.png)

![3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid](/img/structure/B584490.png)
![Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B584491.png)


